N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride is a complex organic molecule with potential applications across multiple scientific disciplines. Its structure includes benzyl, hydroxybutyl, morpholinyl, pyrimidine, and sulfonamide groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride typically involves multiple steps:
Formation of Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions, involving reagents such as ethyl acetoacetate and urea under acidic or basic conditions.
Attachment of Morpholine: The morpholine group is introduced via nucleophilic substitution reactions, utilizing reagents like morpholine and appropriate halogenated pyrimidine derivatives.
Sulfonamide Formation: The sulfonamide moiety is incorporated through reactions with sulfonyl chlorides in the presence of a base, such as triethylamine.
Hydroxybutan Attachment: The hydroxybutyl group is added through enantioselective reduction of a precursor keto compound, typically using chiral catalysts or biocatalysts to ensure the correct stereochemistry.
Benzylation: Finally, the benzyl group is introduced using benzyl halides and base-mediated conditions to form the desired product.
Industrial Production Methods
Industrial-scale production often involves optimizing these steps for yield and purity. Process development may include:
Selection of cost-effective reagents and catalysts.
Use of continuous flow reactors for efficient reaction control.
Implementation of purification techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The pyrimidine ring or sulfonamide group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Halogenated benzyl derivatives.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketone derivatives.
Reduction: Reduced forms of the pyrimidine or sulfonamide groups.
Substitution: Benzyl-substituted derivatives.
Hydrolysis: Amine and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride is utilized as a versatile building block in organic synthesis, enabling the exploration of new chemical entities and reaction pathways.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, affecting metabolic pathways and offering insights into enzyme mechanisms.
Medicine
Pharmaceutical research explores its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
The compound's unique chemical properties make it useful in the development of advanced materials, including catalysts, polymers, and surfactants for industrial applications.
Mechanism of Action
The mechanism by which N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride exerts its effects typically involves:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.
Pathways: It may interfere with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-pyrimidine-sulfonamide hydrochloride: Lacks the morpholine group, leading to different biological and chemical properties.
N-benzyl-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride:
N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride: Lacks the benzyl group, impacting its interaction with biological targets.
Unique Aspects
N-benzyl-N-[(2S)-1-hydroxybutan-2-yl]-2-(morpholin-3-yl)pyrimidine-5-sulfonamide dihydrochloride stands out due to its multi-functional groups, which confer a unique combination of chemical reactivity and biological activity. This makes it particularly valuable for research and development in diverse scientific fields.
And that's the overview. Curious about any particular section?
Properties
CAS No. |
2551076-41-4 |
---|---|
Molecular Formula |
C19H28Cl2N4O4S |
Molecular Weight |
479.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.